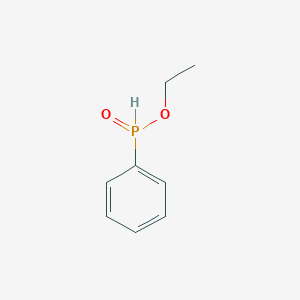

Ethoxyphosphonoylbenzene

Description

Properties

IUPAC Name |

ethoxyphosphonoylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O2P/c1-2-10-11(9)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUJZVUJPIOMGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2511-09-3 | |

| Record name | Ethyl phenylphosphinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2511-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethoxyphosphonoylbenzene can be synthesized through the reaction of phenylphosphinic acid with ethyl chloroformate in the presence of a tertiary base such as pyridine or triethylamine. The reaction proceeds with the formation of carbon dioxide and the desired ester product . The general reaction is as follows:

PhPH(OH)O+EtOCOCl→PhPH(O)OEt+CO2

Industrial Production Methods

Industrial production of phenylphosphinic acid ethyl typically involves the direct esterification of phenylphosphinic acid with ethanol under acidic conditions. This method is advantageous due to its simplicity and cost-effectiveness. The reaction is usually carried out under reflux conditions with a mineral acid catalyst .

Chemical Reactions Analysis

Types of Reactions

Ethoxyphosphonoylbenzene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenylphosphonic acid derivatives.

Reduction: Reduction reactions can convert it back to phenylphosphinic acid.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and bases are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Phenylphosphonic acid derivatives.

Reduction: Phenylphosphinic acid.

Substitution: Various substituted phosphinates depending on the nucleophile used.

Scientific Research Applications

Ethoxyphosphonoylbenzene has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.

Biology: It serves as a precursor for the synthesis of biologically active phosphorus-containing compounds.

Medicine: It is explored for its potential use in drug development, especially in the design of enzyme inhibitors.

Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals

Mechanism of Action

The mechanism of action of phenylphosphinic acid ethyl involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets include carbonyl compounds, alkyl halides, and other electrophilic species. The pathways involved in its reactions typically include nucleophilic addition, substitution, and oxidation-reduction processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence focuses on unrelated compounds (e.g., etofenprox, bromuconazole, hexaphenylbenzene).

Table 1: Comparison of Ethoxyphosphonoylbenzene with Etofenprox and Hexaphenylbenzene

Key Observations :

- Etofenprox: Contains a 4-ethoxyphenyl group but differs significantly in structure and function. This compound’s phosphonoyl group may enhance metal-chelating properties, unlike etofenprox’s insecticidal activity .

Recommendations for Further Study

- Investigate peer-reviewed studies on phosphonoyl-substituted aromatics for comparative reactivity data.

- Explore patents or regulatory databases (e.g., EPA, ECHA) for toxicity profiles or industrial uses.

Q & A

Q. What are the recommended synthetic pathways for Ethoxyphosphonoylbenzene, and how can reaction efficiency be optimized?

Methodological Answer:

- Synthetic routes : this compound can be synthesized via nucleophilic substitution using phenylphosphonic dichloride and ethanol under anhydrous conditions. Optimization involves controlling stoichiometry (e.g., 1:2 molar ratio of dichloride to ethanol) and reaction temperature (60–80°C) to minimize side products like diethylphosphonates .

- Characterization : Confirm purity via P NMR (δ ≈ 20–25 ppm for phosphonate groups) and GC-MS. Reaction efficiency is assessed by yield (>85%) and reproducibility across trials .

Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?

Methodological Answer:

- Experimental design :

- Variables : Temperature (25–100°C), pH (2–12), and UV exposure.

- Controls : Use inert atmospheres (N) to isolate oxidative degradation.

- Analytical tools : Monitor decomposition via HPLC for retention time shifts and FTIR for functional group changes (e.g., P=O bond stability at 1250 cm) .

- Data interpretation : Compare degradation rates using Arrhenius plots for activation energy calculations .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

- Data reconciliation :

- Comparative analysis : Cross-reference in vitro (e.g., LD in rat hepatocytes) and in silico (QSAR models) studies to identify outliers. For instance, discrepancies in neurotoxicity data may stem from differences in exposure duration or solvent carriers .

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from peer-reviewed studies, accounting for confounding variables like sample purity .

- Validation : Replicate high-variance experiments under standardized conditions (e.g., ISO 10993-5 for cytotoxicity assays) .

Q. How can researchers investigate this compound’s reaction mechanisms with biomolecules?

Methodological Answer:

- Mechanistic studies :

- Biomarker identification : Employ LC-MS/MS to detect phosphonylated adducts in plasma proteins, validated via isotopic labeling .

Q. What frameworks guide the ethical use of this compound in human tissue studies?

Methodological Answer:

- Ethical protocols :

- Participant selection : Adopt stratified sampling to ensure demographic relevance (e.g., age, gender) and exclude immunocompromised individuals .

- Data anonymization : Implement pseudonymization techniques (e.g., SHA-256 hashing) to protect participant identities, as per GDPR guidelines .

- Risk mitigation : Conduct Data Protection Impact Assessments (DPIAs) to evaluate biosafety and privacy risks .

Methodological Best Practices

Q. How should researchers address variability in spectroscopic data for this compound?

Methodological Answer:

Q. What statistical approaches validate the reproducibility of catalytic studies involving this compound?

Methodological Answer:

- Reproducibility tests :

Data Presentation & Critical Analysis

Q. How should raw data from this compound experiments be structured for peer review?

Methodological Answer:

- Data tables : Include columns for trial number, yield (%), purity (HPLC area%), and environmental variables (e.g., temperature).

- Visualization : Use Arrhenius plots for kinetic data and 3D surface plots for multivariate optimization .

- Appendices : Archive large datasets (e.g., NMR spectra) in supplementary materials with DOI links .

Q. What criteria determine the suitability of literature sources for this compound research?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.